Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
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Overview
Description
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21N3O7. It is known for its unique structural features, which include a pyrrolo[1,2-a][1,10]phenanthroline core substituted with a nitrobenzoyl group and diethyl ester functionalities.
Preparation Methods
The synthesis of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a][1,10]phenanthroline Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a][1,10]phenanthroline skeleton.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Chemical Reactions Analysis
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with biological macromolecules such as DNA and proteins. The nitrobenzoyl group may facilitate binding to these targets, while the pyrrolo[1,2-a][1,10]phenanthroline core provides a rigid, planar structure that can intercalate into DNA .
Comparison with Similar Compounds
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate:
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The presence of a methyl group instead of a nitro group results in different chemical and biological properties.
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: This compound has the nitro group in a different position on the benzoyl ring, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
646038-64-4 |
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Molecular Formula |
C28H21N3O7 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3 |
InChI Key |
HCVMHZVEFVSRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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